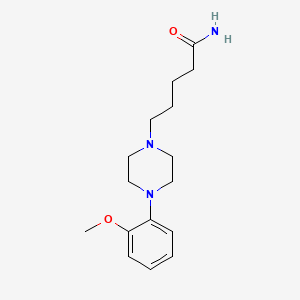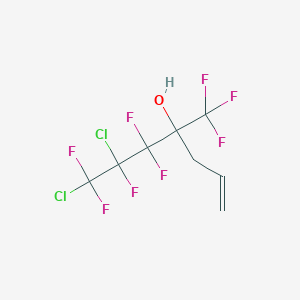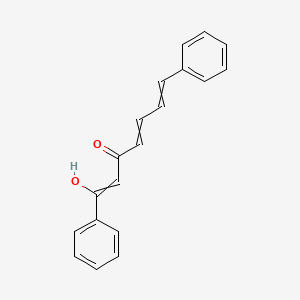
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethylphospholane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a central phosphorus atom bonded to three phospholane rings, each substituted with four methyl groups. Its distinct molecular architecture makes it a valuable ligand in various chemical reactions and industrial processes.
Métodos De Preparación
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethylphospholane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted phospholane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phospholane compounds.
Aplicaciones Científicas De Investigación
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparación Con Compuestos Similares
Similar compounds to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) include other organophosphorus ligands such as:
1,1,1-Tris(diphenylphosphinomethyl)ethane: Known for its use in cross-coupling reactions.
1,2,3,4,5-Pentaphenyl-1-(di-tert-butylphosphino)ferrocene: Used in various palladium-catalyzed reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) lies in its specific substitution pattern and the resulting steric and electronic properties, which make it particularly effective in certain catalytic applications.
Propiedades
Número CAS |
190662-79-4 |
|---|---|
Fórmula molecular |
C24H48P4 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
tris(2,3,4,5-tetramethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C24H48P4/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h13-24H,1-12H3 |
Clave InChI |
VQPXZOIINOFUSU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(P(C1C)P(P2C(C(C(C2C)C)C)C)P3C(C(C(C3C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)


![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)


![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)

![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)

